Superior Enzyme Inhibition Against DfrA1: 11.6-Fold Lower IC50 Than Trimethoprim
In a recombinant S. aureus DfrA1 enzyme assay, DfrA1-IN-1 exhibited an IC50 of 0.045 ± 0.008 μM, while trimethoprim showed an IC50 of 0.52 ± 0.11 μM under identical conditions [1]. This represents an 11.6-fold improvement in potency.
| Evidence Dimension | Enzyme inhibitory potency (IC50) against DfrA1 |
|---|---|
| Target Compound Data | 0.045 ± 0.008 μM |
| Comparator Or Baseline | Trimethoprim: 0.52 ± 0.11 μM |
| Quantified Difference | 11.6-fold more potent |
| Conditions | Recombinant Staphylococcus aureus DfrA1 enzyme, NADPH-based fluorescence assay, n=3, 37°C |
Why This Matters
For procurement targeting trimethoprim-resistant infections, DfrA1-IN-1 provides verified biochemical activity where the standard-of-care fails.
- [1] Johnson, M. L., et al. 'Discovery of DfrA1-IN-1, a potent and selective inhibitor of trimethoprim-resistant dihydrofolate reductase.' ACS Infectious Diseases 9.2 (2023): 345-356. View Source
